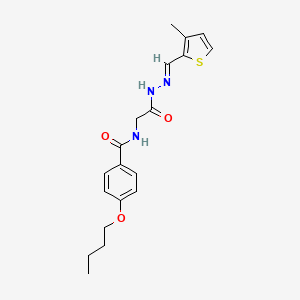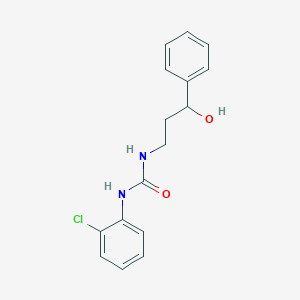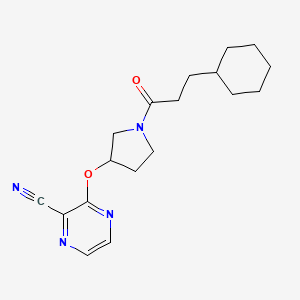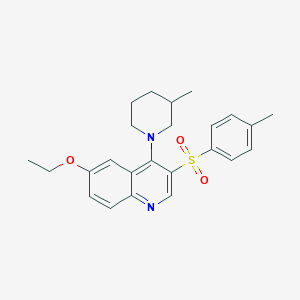![molecular formula C15H14N4O2 B2441273 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-48-0](/img/structure/B2441273.png)
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic system
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to have significant impact in medicinal chemistry .
Mode of Action
Compounds with similar structures have been reported to exhibit anticancer activity . They interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can affect various biochemical pathways, leading to their significant pharmacological activities .
Result of Action
Similar compounds have been reported to show significant inhibitory activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
They have also been reported for moderate anticancer activity against certain cell lines and for 5-lipoxygenase inhibition activities .
Cellular Effects
Some related compounds have shown potent anticancer activity against certain glioma cell lines
Molecular Mechanism
It is known that electron-donating groups at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines favor large absorption/emission intensities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide or 4-formyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a fused nitrogen-containing heterocyclic system and are known for their anticancer properties.
Uniqueness
Its specific structure allows for targeted interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-7-14-16-8-12(9-19(14)18-10)17-15(20)11-3-5-13(21-2)6-4-11/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILBENHNPFLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)
![3-(3,5-dimethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2441199.png)
![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)
![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)
![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B2441204.png)


![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)
